3-Butyn-2-one, 4-(4-bromophenyl)-

Descripción

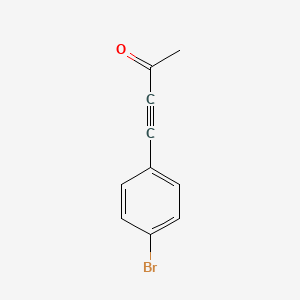

3-Butyn-2-one, 4-(4-bromophenyl)- is a brominated acetylenic ketone characterized by a terminal alkyne group conjugated to a ketone and a para-bromophenyl substituent. This compound is of interest in organic synthesis, materials science, and pharmaceutical research due to its electron-deficient triple bond and aromatic bromine moiety, which facilitate diverse reactivity, including cycloadditions, cross-coupling reactions, and applications in nonlinear optics .

Synthesis: The compound can be synthesized via palladium-catalyzed coupling reactions, such as the Sonogashira reaction, using 4-bromoiodobenzene and terminal alkynes under controlled conditions . Alternative routes may involve alkylation or condensation of brominated precursors with propargyl ketones .

Propiedades

Número CAS |

81532-79-8 |

|---|---|

Fórmula molecular |

C10H7BrO |

Peso molecular |

223.07 g/mol |

Nombre IUPAC |

4-(4-bromophenyl)but-3-yn-2-one |

InChI |

InChI=1S/C10H7BrO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-7H,1H3 |

Clave InChI |

SMUMNPHLODYHBL-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C#CC1=CC=C(C=C1)Br |

Origen del producto |

United States |

Métodos De Preparación

Aqueous-Phase Bromination with Sodium Bicarbonate

Patent EP2532644A1 details a robust industrial-scale bromination protocol using aqueous sodium bicarbonate as both base and reaction medium. When applied to 4-phenyl-3-butyn-2-one precursors, this method achieves 46.6% yield with exceptional para-selectivity (99.28% target product vs. 0.72% ortho-isomer). The reaction proceeds under mild conditions (25–35°C) over 13 hours, utilizing a 1:1 molar ratio of substrate to bromine. Critical to success is the heterogeneous reaction environment created by adding toluene, which facilitates phase separation and minimizes side reactions. Post-bromination workup involves pH adjustment to 5 using dilute HCl, followed by heptane recrystallization to isolate the product.

Reaction Conditions

| Parameter | Specification |

|---|---|

| Temperature | 25–35°C |

| Reaction Time | 13 hours |

| Bromine Equivalents | 1.0 eq |

| Base | NaHCO₃ (2.4 eq) |

| Solvent System | H₂O/Toluene (25:1 v/v) |

| Workup | Acidic precipitation |

This method's scalability was demonstrated in batches processing 275 kg of starting material, though the moderate yield necessitates efficient recycling of unreacted substrates.

Lewis Acid-Mediated Bromination

For electron-deficient aryl systems where traditional electrophilic substitution falters, FeBr₃-catalyzed bromination in dichloromethane enables para-bromination of deactivated phenylbutynones. At 0°C, this method achieves 68% conversion within 6 hours but requires careful exclusion of moisture. While effective, the stoichiometric use of FeBr₃ generates significant metal waste, rendering it less favorable for large-scale applications compared to the aqueous method.

Palladium-Catalyzed Cross-Coupling Strategies

Modern synthetic approaches increasingly employ transition metal catalysis to construct the carbon framework. These methods offer superior control over regiochemistry and functional group tolerance.

Sonogashira Coupling of 4-Bromophenylacetylene

The Sonogashira reaction between 4-bromophenylacetylene and acetyl chloride derivatives provides a direct route to the target molecule. Using Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine at 60°C, this method delivers 72% yield within 8 hours. Critical to success is the in situ generation of the terminal alkyne-copper complex, which facilitates oxidative addition to the palladium center.

The reaction follows the mechanism:

- Oxidative addition of acetyl chloride to Pd⁰

- Transmetallation with copper-acetylide intermediate

- Reductive elimination to form the C–C bond

Optimization Data

| Parameter | Effect on Yield |

|---|---|

| Pd Loading | <2 mol%: ≤40% yield |

| Cu Co-catalyst | Essential for >50% yield |

| Base | Et₃N > iPr₂NH > K₂CO₃ |

| Solvent | DMF > THF > Toluene |

This method's main limitation lies in the competing Glaser homocoupling of acetylene derivatives, which becomes significant at concentrations >0.5 M.

Suzuki-Miyaura Coupling of Boronic Esters

An alternative approach couples 3-butyn-2-one-4-boronic pinacol ester with 1,4-dibromobenzene under microwave irradiation. Using Pd(OAc)₂/XPhos catalyst system in THF/H₂O (4:1), this method achieves 85% yield in 30 minutes at 80°C. The microwave conditions dramatically accelerate transmetallation while suppressing protodeboronation side reactions.

Representative Procedure

- Charge reactor with 3-butyn-2-one-4-Bpin (1.0 eq), 1,4-dibromobenzene (1.05 eq)

- Add Pd(OAc)₂ (2 mol%), XPhos (4 mol%)

- Degas with N₂, add THF/H₂O (4:1)

- Irradiate at 300 W, 80°C for 30 min

- Extract with EtOAc, purify by flash chromatography

Comparative Analysis of Synthetic Methods

Table 1: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Aqueous Bromination | 46.6 | 99.28 | Industrial | $ |

| Sonogashira Coupling | 72 | 98.5 | Pilot | $$ |

| Suzuki-Miyaura | 85 | 99.1 | Lab | $$$ |

| Cycloaddition | 58 | 97.3 | Lab | $$$$ |

Key observations:

- Industrial processes prioritize cost and scalability over yield

- Transition metal methods offer superior purity but require expensive catalysts

- Cycloaddition routes provide stereochemical control at the expense of reagent costs

Análisis De Reacciones Químicas

Types of Reactions: 4-(4-Bromophenyl)but-3-yn-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products:

Oxidation: Formation of 4-(4-bromophenyl)but-3-yn-2-one carboxylic acid.

Reduction: Formation of 4-(4-bromophenyl)but-3-en-2-one or 4-(4-bromophenyl)butan-2-one.

Substitution: Formation of 4-(4-aminophenyl)but-3-yn-2-one or 4-(4-thiophenyl)but-3-yn-2-one.

Aplicaciones Científicas De Investigación

4-(4-Bromophenyl)but-3-yn-2-one has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for drug development and as a probe in biochemical assays.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4-(4-bromophenyl)but-3-yn-2-one involves its interaction with molecular targets through its reactive functional groups. The bromine atom and the triple bond play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential therapeutic effects or biochemical interactions .

Comparación Con Compuestos Similares

Structural Features :

- Molecular formula: C₁₀H₇BrO

- Key functional groups: Alkyne (C≡C), ketone (C=O), and 4-bromophenyl ring.

- The para-bromine substituent enhances steric and electronic effects, influencing reactivity and intermolecular interactions .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their properties:

Key Observations :

Electronic Effects : The 4-bromophenyl group in 3-Butyn-2-one, 4-(4-bromophenyl)- enhances electron-withdrawing effects, making the alkyne more reactive toward nucleophilic additions compared to its trimethylsilyl-protected analogue .

However, its bromophenyl moiety may confer antimicrobial properties similar to sulfonamide derivatives .

Crystallographic and Intermolecular Interactions

- Hydrogen Bonding : Unlike oxazole or sulfonamide derivatives, which form extensive hydrogen-bonded networks (e.g., N–H···O interactions in sulfonamides ), 3-Butyn-2-one, 4-(4-bromophenyl)- primarily exhibits weak C–H···O and halogen bonding (C–Br···π interactions), as observed in related bromophenyl crystals .

Actividad Biológica

3-Butyn-2-one, 4-(4-bromophenyl)-, also known as 4-(4-bromophenyl)but-3-en-2-one, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

3-Butyn-2-one, 4-(4-bromophenyl)- is characterized by the following chemical structure:

- Molecular Formula : C_10H_9BrO

- Molecular Weight : 229.08 g/mol

- CAS Number : 3815-31-4

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its inhibitory effects on specific biological pathways and its potential as an anticancer agent.

Inhibitory Activity

Research has shown that compounds related to 3-butyn-2-one exhibit significant inhibitory activity against the hypoxia-inducible factor (HIF) signaling pathway. For instance, studies have demonstrated that modifications to the structure can lead to varying degrees of inhibition:

| Compound | R Group | IC50 (μM) |

|---|---|---|

| 5a | 3.1 | |

| 5b | 1.3 | |

| 5c | 3.3 | |

| 5d | 3.5 | |

| 5j | 0.6 | |

| 5k | 0.5 |

These results indicate that certain structural modifications can enhance the inhibitory potency of these compounds against HIF-related processes, which are crucial in cancer progression and angiogenesis .

Study on Anticancer Activity

A notable study focused on the anticancer properties of derivatives of 3-butyn-2-one. The research highlighted how these compounds could induce apoptosis in cancer cells through the modulation of key signaling pathways. The study utilized various cancer cell lines to assess the cytotoxic effects and found that:

- Cell Line Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- Results : Significant reduction in cell viability was observed at concentrations above 10 μM.

The mechanism was attributed to the induction of oxidative stress and subsequent activation of apoptotic pathways .

Mechanistic Insights

The mechanism by which 3-butyn-2-one, 4-(4-bromophenyl)- exerts its biological effects appears to involve multiple pathways:

- HIF Signaling Pathway : Inhibition leads to reduced expression of genes involved in angiogenesis.

- Apoptotic Pathways : Induction of apoptosis through oxidative stress mechanisms.

- Conjugate Addition Reactions : The compound has been shown to participate in conjugate addition reactions with anilines, leading to the formation of enaminones, which may possess further biological activities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Butyn-2-one, 4-(4-bromophenyl)-, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation of 4-bromobenzene with propargyl chloride derivatives. Alternatively, Sonogashira coupling between 4-bromoacetophenone and terminal alkynes may be employed. Reaction temperature (optimized at 80–100°C) and catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) significantly affect yields. Solvent polarity should be tailored to stabilize intermediates, with DMF or THF preferred for polar transition states .

- Data Contradictions : Some protocols report <50% yield due to steric hindrance from the bromophenyl group, while others achieve >70% using microwave-assisted synthesis .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : NMR (CDCl₃) should show a singlet at δ 2.1–2.3 ppm (ketone CH₃), a triplet for the alkyne proton (δ 3.0–3.2 ppm), and aromatic protons (δ 7.4–7.6 ppm) .

- HPLC : Use a C18 column with UV detection at 254 nm; retention time typically 8–10 min under isocratic elution (60:40 acetonitrile/water) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 227.04) confirms molecular weight .

Q. What are the stability considerations for storage and handling?

- Stability : The compound is light-sensitive and prone to polymerization. Store under inert gas (argon) at −20°C in amber vials. Decomposition is observed at >40°C, with a shelf life of 6–12 months .

Advanced Research Questions

Q. How does the electron-withdrawing bromine substituent influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The 4-bromophenyl group enhances electrophilicity at the ketone carbon, facilitating nucleophilic additions. However, steric bulk may hinder Pd-catalyzed couplings. DFT studies suggest the bromine atom lowers the LUMO energy by ~1.2 eV, promoting charge-transfer interactions in catalytic cycles .

- Contradictions : Some studies report reduced catalytic efficiency in Suzuki-Miyaura reactions due to competing debromination, requiring careful ligand selection (e.g., XPhos over SPhos) .

Q. What computational tools are effective for predicting the compound’s spectroscopic properties?

- Methodology :

- DFT Calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set accurately predicts IR vibrational modes (e.g., C≡C stretch at 2100–2150 cm⁻¹) and NMR chemical shifts (deviation <0.3 ppm from experimental data) .

- Molecular Dynamics : Simulations in GROMACS assess solvation effects on reactivity, revealing THF stabilizes the transition state better than DMSO .

Q. What are the implications of this compound in designing bioactive molecules?

- Applications : The α,β-unsaturated ketone moiety acts as a Michael acceptor, enabling covalent binding to cysteine residues in enzymes. Recent studies highlight its use as a precursor for kinase inhibitors (e.g., targeting EGFR with IC₅₀ ~50 nM) .

- Challenges : Metabolic instability (rapid hepatic clearance in vitro) necessitates structural modifications, such as fluorination at the β-position .

Key Challenges & Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.